3-Oxo-1,2-benzisothiazole-2(3H)-acetamide
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Overview
Description
3-Oxo-1,2-benzisothiazole-2(3H)-acetamide is a chemical compound that belongs to the benzisothiazole family. This compound is known for its unique structure, which includes a benzene ring fused with an isothiazole ring, and an acetamide group. It is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzisothiazole ring. The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,2-benzisothiazole-2(3H)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
3-Oxo-1,2-benzisothiazole-2(3H)-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,1-dioxide: This compound is an impurity in the synthesis of certain drugs and is used as a reference standard for HPLC.
1,1-dioxide-3-oxo-1,2-Benzisothiazole-2(3H)-acetonitrile: Another related compound with similar structural features.
Uniqueness
3-Oxo-1,2-benzisothiazole-2(3H)-acetamide is unique due to its specific acetamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
64552-26-7 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)14-11/h1-4H,5H2,(H2,10,12) |
InChI Key |
DWVOOOVGVIEHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)N |
Origin of Product |
United States |
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